- Preparation of N-tridecyl-RGD peptide as target cation pharmacosome, China, , ,
Cas no 91037-65-9 (Arg-gly-asp-ser)
Arg-Gly-Asp-Ser(아르지닐-글리실-아스파르틸-세린)는 RGD 서열을 포함한 테트라펩타이드로, 세포 부착 및 신호 전달에서 중요한 역할을 합니다. 이 펩타이드는 인테그린 수용체와의 높은 친화력을 보이며, 세포-세포 및 세포-세포외기질 상호작용을 촉진합니다. 특히 조직 공학, 재생 의학, 약물 전달 시스템 연구에서 유용하게 활용됩니다. Arg-Gly-Asp-Ser는 생체 적합성이 우수하고 특이적 결합 특성을 가지며, 표적 치료제 개발 및 생체 재료 코팅에 적용 가능합니다. 또한, 이 펩타이드는 안정성이 높고 다양한 생리학적 조건에서 기능을 유지하는 특징이 있습니다.

Arg-gly-asp-ser structure
상품 이름:Arg-gly-asp-ser
CAS 번호:91037-65-9
MF:C15H27N7O8
메가와트:433.416982889175
MDL:MFCD00076452
CID:803862
PubChem ID:24891220
Arg-gly-asp-ser 화학적 및 물리적 성질
이름 및 식별자
-
- L-Serine,L-arginylglycyl-L-a-aspartyl-
- Arg-Gly-Asp-Ser
- arginyl-glycyl-aspartyl-serine
- H-Arg-Gly-Asp-Ser-OH
- RGDS
- RGDS peptide
- 2ACOH 2H2O
- Arg-Gly-Asp-Ser-OH
- fibronectin active fragment
- FIBRONECTIN INHIBITOR
- L-ARG-GLY-ASP-SER
- L-Arg-Gly-L-Asp-L-Ser-OH
- RGDS 1
- Palmitoyl Oligopertide
- Fibronectin tetrapeptide
- C15H27N7O8
- L-Arginylglycyl-L-alpha-aspartyl-L-serine
- L-Serine, L-arginylglycyl-L-alpha-aspartyl-
- L-Serine, N-(N-(N-L-arginylglycyl)-L-alpha-aspartyl)-
- AK163508
- 3-[(S)-2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid
- BDBM50241180
- 3450AH
- AKO
- L-Arginylglycyl-L-α-aspartyl-L-serine (ACI)
- L-Serine, N-[N-(N-L-arginylglycyl)-L-α-aspartyl]- (ZCI)
- 102: PN: WO2008113030 SEQID: 103 unclaimed sequence
- 10: PN: JP2003089648 SEQID: 11 unclaimed
- 10: PN: WO03099465 SEQID: 11 claimed protein
- 10: PN: WO2020081717 SEQID: 10 claimed protein
- 110: PN: US20100136614 SEQID: 111 unclaimed sequence
- 11: PN: US20050142094 SEQID: 11 unclaimed sequence
- 11: PN: WO2013007839 SEQID: 52 claimed protein
- 12: PN: JP2004000070 SEQID: 14 unclaimed protein
- 12: PN: WO0044808 TABLE: 4 unclaimed sequence
- 12: PN: WO03089607 SEQID: 12 claimed sequence
- 13: PN: US20100028387 SEQID: 13 claimed protein
- 13: PN: US20140004158 SEQID: 14 claimed sequence
- 13: PN: US6111069 SEQID: 6 claimed protein
- 13: PN: WO2017072759 SEQID: 13 claimed sequence
- 14: PN: JP2003210166 SEQID: 14 claimed protein
- 14: PN: JP2004049921 SEQID: 14 unclaimed protein
- 16: PN: EP3415165 SEQID: 16 claimed protein
- 16: PN: KR20140027031 SEQID: 17 claimed protein
- 16: PN: WO0105991 SEQID: 17 unclaimed sequence
- 16: PN: WO2022027020 PAGE: 57 claimed sequence
- 172: PN: US20080107614 SEQID: 134 unclaimed sequence
- 18: PN: US20040228913 SEQID: 11 claimed sequence
- 18: PN: US6147189 SEQID: 6 claimed protein
- 18: PN: WO2011163398 SEQID: 15 unclaimed protein
- 1: PN: JP2002369878 SEQID: 11 unclaimed sequence
- 1: PN: JP2007230891 SEQID: 1 claimed protein
- 1: PN: JP2008195682 SEQID: 1 unclaimed protein
- 1: PN: JP2008195683 SEQID: 1 unclaimed protein
- 1: PN: JP2023038840 SEQID: 1 claimed sequence
- 1: PN: KR20150027940 SEQID: 2 claimed sequence
- 1: PN: US20040023391 PAGE: 9 claimed protein
- 1: PN: US20150064143 SEQID: 1 claimed sequence
- 1: PN: US6013628 SEQID: 16 unclaimed protein
- 1: PN: US6043216 SEQID: 1 claimed sequence
- 1: PN: WO0178529 PAGE: 26 unclaimed sequence
- 1: PN: WO0187071 SEQID: 2 unclaimed sequence
- 1: PN: WO2012124998 SEQID: 3 claimed protein
- 1: PN: WO2012135813 PAGE: 8 claimed protein
- 1: PN: WO2014172355 SEQID: 1 claimed protein
- 1: PN: WO2017036533 SEQID: 1 claimed protein
- 1: PN: WO2017040335 SEQID: 210 claimed sequence
- 1: PN: WO2017059312 SEQID: 1 claimed sequence
- 1: PN: WO2017160862 SEQID: 7 claimed protein
- 1: PN: WO2018201051 SEQID: 383 claimed protein
- 1: PN: WO2019104154 SEQID: 1 claimed protein
- 1: PN: WO2020097235 SEQID: 31 claimed sequence
- 1: PN: WO2022234536 SEQID: 1 claimed protein
- 1: PN: WO2023038068 SEQID: 1 claimed protein
- 91037-65-9
- (S)-3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((S)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
- AKOS024457642
- NNRFRJQMBSBXGO-CIUDSAMLSA-N
- L-SERINE, L-ARGINYLGLYCYL-L-.ALPHA.-ASPARTYL-
- Arg-Gly-Asp-Ser?
- 3-[2-(2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid
- BRD-K08859203-001-01-9
- (3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
- 2-[1-[1-amino-4-amino(imino)methylamino-(1S)-butylcarboxamidomethylcarboxamido]-2-carboxy-(1S)-ethylcarboxamido]-3-hydroxy-(2S)-propanoic acid
- HY-12290
- (3S)-3-{2-[(2S)-2-AMINO-5-CARBAMIMIDAMIDOPENTANAMIDO]ACETAMIDO}-3-{[(1S)-1-CARBOXY-2-HYDROXYETHYL]CARBAMOYL}PROPANOIC ACID
- MFCD00076452
- 3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((S)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
- RGDS peptide; Fibronectin tetrapeptide
- SCHEMBL7394659
- Q27273860
- 2-{1-[1-amino-4-amino(imino)methylaminobutylcarboxamidomethylcarboxamido]-2-carboxyethylcarboxamido}-3-hydroxypropanoic acid
- CHEMBL265628
- CS-3266
- RGDS peptide;Fibronectin tetrapeptide
- UNII-AC6UDA2MFC
- Arg-Gly-Asp-Ser, >=95% (HPLC)
- C77102
- DA-61200
- AC6UDA2MFC
- (6S,12S,15S)-1,6-diamino-12-(carboxymethyl)-16-hydroxy-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecane-15-carboxylic acid
- (S)-3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((R)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
- DTXSID50920002
- 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
- AS-56630
- (6S,12S,15S)-1,6-diamino-12-(carboxymethyl)-15-(hydroxymethyl)-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecan-16-oic acid
- DU-728
- 3-[2-(2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid (RGDS)
- NCGC00167153-01
- Arg-gly-asp-ser
-
- MDL: MFCD00076452
- 인치: 1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
- InChIKey: NNRFRJQMBSBXGO-CIUDSAMLSA-N
- 미소: [C@@H](CC(=O)O)(NC(=O)CNC(=O)[C@@H](N)CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)O
계산된 속성
- 정밀분자량: 433.19200
- 동위원소 질량: 433.192111
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 9
- 수소 결합 수용체 수량: 10
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 14
- 복잡도: 665
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 16
- 토폴로지 분자 극성 표면적: 273
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): -7.3
실험적 성질
- 색과 성상: 고체
- 밀도: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 183-187 ºC
- 비등점: °Cat760mmHg
- 플래시 포인트: °C
- 굴절률: 1.659
- 용해도: 가용성(110g/l)(25ºC),
- 수용성: Soluble in water at 1mg/ml
- PSA: 270.05000
- LogP: -1.72170
- 용해성: 미확정
Arg-gly-asp-ser 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Arg-gly-asp-ser 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029885-5mg |
Arg-gly-asp-ser |
91037-65-9 | 95% | 5mg |
¥330 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88750-100mg |
Arg-Gly-Asp-Ser |
91037-65-9 | 100mg |
¥1199.0 | 2022-04-28 | ||
TRC | F500008-25mg |
Fibronectin Inhibitor |
91037-65-9 | 25mg |
$201.00 | 2023-05-18 | ||
MedChemExpress | HY-12290-10mM*1mLinWater |
Arg-Gly-Asp-Ser |
91037-65-9 | 99.93% | 10mM*1mLinWater |
¥335 | 2023-07-26 | |
abcr | AB348791-100 mg |
Arg-Gly-Asp-Ser; . |
91037-65-9 | 100MG |
€674.00 | 2022-06-10 | ||
DC Chemicals | DC9487-100 mg |
Arg-Gly-Asp-Ser |
91037-65-9 | >98% | 100mg |
$200.0 | 2022-03-01 | |
ChemScence | CS-3266-50mg |
Arg-Gly-Asp-Ser |
91037-65-9 | 99.76% | 50mg |
$193.0 | 2022-04-26 | |
Ambeed | A107716-25mg |
Arg-Gly-Asp-Ser |
91037-65-9 | 98% | 25mg |
$130.0 | 2025-02-19 | |
Ambeed | A107716-5mg |
Arg-Gly-Asp-Ser |
91037-65-9 | 98% | 5mg |
$38.0 | 2025-02-19 | |
MedChemExpress | HY-12290-10mM*1mLinDMSO |
Arg-Gly-Asp-Ser |
91037-65-9 | 99.76% | 10mM*1mLinDMSO |
¥610 | 2023-04-17 |
Arg-gly-asp-ser 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 0.02 MPa, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Formic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, rt
참조
- Improved anti-osteoporosis potency and reduced endometrial membrane hyperplasia during hormone replacement therapy with estrogen-RGD peptide conjugatesJournal of Medicinal Chemistry, 2007, 50(14), 3340-3353,
Arg-gly-asp-ser Preparation Products
Arg-gly-asp-ser 관련 문헌
-
Snehasish Ghosh,Archana Tripathi,Paramita Gayen,Rituparna Sinha Roy RSC Med. Chem. 2020 11 1100
-
David Zanuy,Jordi Poater,Miquel Solà,Ian W. Hamley,Carlos Alemán Phys. Chem. Chem. Phys. 2016 18 1265
-
Jianhui Wu,Haimei Zhu,Ming Zhao,Yuji Wang,Guodong Yang,Yaonan Wang,Shurui Zhao,Lin Gui,Xiaoyi Zhang,Shiqi Peng J. Mater. Chem. B 2017 5 917
-
Jianhui Wu,Haimei Zhu,Ming Zhao,Yuji Wang,Guodong Yang,Yaonan Wang,Shurui Zhao,Lin Gui,Xiaoyi Zhang,Shiqi Peng J. Mater. Chem. B 2017 5 917
-
Luis M. De Leon-Rodriguez,Young-Eun Park,Dorit Naot,David S. Musson,Jillian Cornish,Margaret A. Brimble RSC Adv. 2020 10 18222
91037-65-9 (Arg-gly-asp-ser) 관련 제품
- 85465-82-3(L-Aspartic acid,L-arginyl-L-lysyl-)
- 73430-00-9(Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt)
- 85466-18-8(L-Valine,L-arginyl-L-lysyl-L-a-aspartyl- (9CI))
- 62087-72-3(L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-)
- 1361849-98-0(Methyl 3-(aminomethyl)-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate)
- 646-19-5(Heptane-1,7-diamine)
- 25271-35-6(1-Methylpiperidine-2-carboxylic Acid Hydrochloride)
- 1006443-61-3((1-ethyl-1H-pyrazol-5-yl)methyl(furan-2-yl)methylamine)
- 1394959-42-2(5-(5-Bromo-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno3,2-cpyridin-2-yl Acetate)
- 849353-37-3(4-Chloro-2-isopropylpyrimidin-5-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91037-65-9)Arg-gly-asp-ser

순결:99%
재다:50mg
가격 ($):174.0